2,8-Dimethyl-4-hydrazinoquinoline hydrochloride
Overview
Description
2,8-Dimethyl-4-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C11H13N3•HCl and a molecular weight of 223.7 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable tool in various scientific studies.
Preparation Methods
The synthesis of 2,8-Dimethyl-4-hydrazinoquinoline hydrochloride typically involves the reaction of 2,8-dimethylquinoline with hydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the hydrazino group at the 4-position of the quinoline ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2,8-Dimethyl-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,8-Dimethyl-4-hydrazinoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the treatment of diseases where quinoline derivatives are effective.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
2,8-Dimethyl-4-hydrazinoquinoline hydrochloride can be compared with other similar compounds, such as:
2,8-Dimethyl-4-hydroxyquinoline: This compound has a hydroxyl group instead of a hydrazino group, which alters its chemical reactivity and applications.
4-Hydroxy-2-quinolones: These compounds have different substituents at the 4-position, leading to variations in their chemical properties and uses.
The uniqueness of this compound lies in its hydrazino group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2,8-dimethylquinolin-4-yl)hydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-4-3-5-9-10(14-12)6-8(2)13-11(7)9;/h3-6H,12H2,1-2H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVFHFGKSWIQEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592366 | |
Record name | 4-Hydrazinyl-2,8-dimethylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172993-37-1 | |
Record name | 4-Hydrazinyl-2,8-dimethylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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